molecular formula C19H26N4O6 B12846963 (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12846963
M. Wt: 406.4 g/mol
InChI Key: CCHCABUEUIVOPX-ZDUSSCGKSA-N
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Description

(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting groups to the amino and carboxyl functional groups.
  • Coupling reactions to attach the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid may be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-7-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

The uniqueness of (S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific substitution pattern and the presence of multiple Boc-protected functional groups. This makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C19H26N4O6

Molecular Weight

406.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazolo[3,4-b]pyridin-5-yl]propanoic acid

InChI

InChI=1S/C19H26N4O6/c1-18(2,3)28-16(26)22-13(15(24)25)8-11-7-12-10-21-23(14(12)20-9-11)17(27)29-19(4,5)6/h7,9-10,13H,8H2,1-6H3,(H,22,26)(H,24,25)/t13-/m0/s1

InChI Key

CCHCABUEUIVOPX-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(N=C1)N(N=C2)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(N=C1)N(N=C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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